molecular formula C14H11Cl2N3 B5789105 6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B5789105
M. Wt: 292.2 g/mol
InChI Key: FANHLEVTXVGESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of pyrazolopyrimidine compounds and has been found to exhibit a wide range of biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves the inhibition of PKC and CDK2 enzymes. PKC is involved in the regulation of cell growth, differentiation, and survival, while CDK2 is involved in cell cycle regulation. Inhibition of these enzymes by the compound leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound has also been found to exhibit anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. The compound has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory activity against PKC and CDK2 enzymes. This makes it a promising candidate for the development of novel therapies for cancer and other diseases. However, one of the limitations of using the compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One of the directions is the development of novel therapies for cancer and other diseases based on the compound's inhibitory activity against PKC and CDK2 enzymes. Another direction is the evaluation of the compound's potential for use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further studies are also needed to evaluate the compound's toxicity and side effects in preclinical models.

Synthesis Methods

The synthesis of 6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves several steps, including the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form 3-chloro-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with 5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-4-one in the presence of a catalyst to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2). These enzymes play critical roles in cell signaling and regulation and are involved in various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3/c1-8-14(16)9(2)19-13(17-8)7-12(18-19)10-4-3-5-11(15)6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANHLEVTXVGESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC(=NN12)C3=CC(=CC=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

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